![molecular formula C10H11N3S2 B2749194 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 154347-43-0](/img/structure/B2749194.png)
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C10H11N3S2 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent. This is then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular weight of this compound is 237.34 . The SMILES string representation is NC1=NN=C(SCC2=CC=C©C=C2)S1 . The InChI key is XWCZGGYKJAEKML-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . It is chemically and heat resistant .Applications De Recherche Scientifique
Applications in Antimicrobial and Antifungal Therapy
Antimicrobial and Antifungal Activities A study found that derivatives of this compound exhibit both antimicrobial and antifungal properties. It was shown to be sensitive to Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. A particular derivative, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, displayed high antimicrobial activity and is considered promising for further study (Sych et al., 2019).
Applications in Spectroscopic Studies and Material Chemistry
Molecular Organization in Biological Systems The compound's derivatives were studied for their molecular organization in biological systems, particularly in 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) liposome systems. The findings suggest that the structure and the length of the alkyl substituent in the compound influence its interaction with lipid multilayers. This interaction is crucial for understanding the compound's behavior in biological membranes and could be significant for designing drug delivery systems (Kluczyk et al., 2016).
Solvent Effects on Molecular Aggregation Another study focused on understanding the solvent effects on molecular aggregation of the compound's derivatives. The research highlighted how different solvents impact the fluorescence emission spectra and the molecular aggregation processes, offering insights into how the compound and its derivatives behave in different environments. This understanding is vital for applications in material chemistry and pharmaceutical formulations (Matwijczuk et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-2-4-8(5-3-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZGGYKJAEKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)
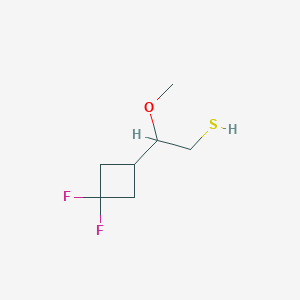
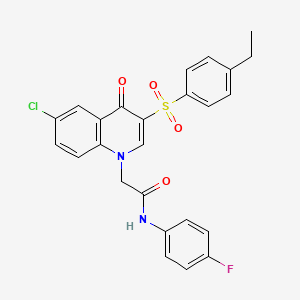
![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)
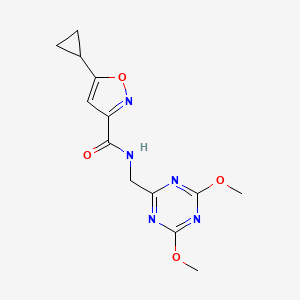
![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)
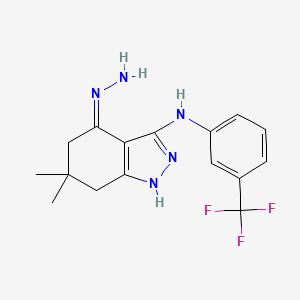
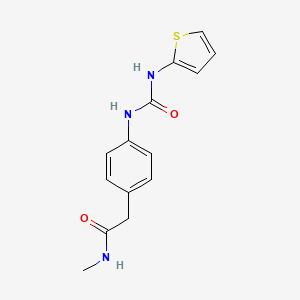
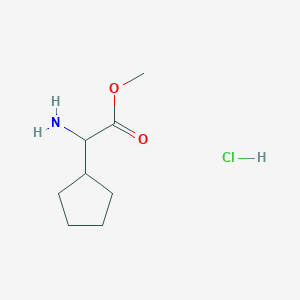

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
